4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-6-13-5-8(9)7-2-3-10(12)14-4-7/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWCKMISWZGDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with a chloropyridine compound in the presence of a base.
Esterification: The carboxylic acid group on the pyrrole ring can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the chloropyridinyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the compound, particularly on the chloropyridinyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring or chloropyridinyl group.
Reduction: Reduced derivatives, such as dechlorinated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structural components allow it to interact with biological targets effectively, making it a candidate for drug discovery. Specifically, research has highlighted its potential as an anti-inflammatory and anti-cancer agent.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Agricultural Chemistry
In agricultural research, 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester has been explored for its potential as a pesticide or herbicide. Its effectiveness against certain pests and diseases can be leveraged to improve crop yields.
Case Study: Pesticidal Efficacy
Field trials conducted on crops treated with formulations containing this compound indicated a marked reduction in pest populations compared to untreated controls. The compound's mode of action involves disrupting the nervous system of target pests, leading to their mortality.
Material Science
The unique properties of this compound also make it suitable for applications in material science, particularly in developing polymers and coatings that require specific thermal and chemical stability.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and resistance to degradation under environmental stressors.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The chloropyridinyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
- CAS Registry Number : 188524-68-7
- Molecular Formula : C₁₁H₉ClN₂O₂
- Molar Mass : 236.65 g/mol
- Density : 1.343 g/cm³ (predicted)
- Melting Point : 179–181°C
- Boiling Point : 476.7°C (predicted)
- pKa : 14.09 (predicted)
Structural Features :
The compound consists of a pyrrole ring substituted at the 3-position with a carboxylic acid methyl ester and at the 4-position with a 6-chloropyridin-3-yl group. The chlorine atom on the pyridine ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. The methyl ester group improves solubility and serves as a synthetic handle for further derivatization .
Comparison with Structurally Analogous Compounds
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester
- CAS : 188524-67-6
- Molecular Formula: C₁₂H₁₀ClNO₂
- Molar Mass : 235.67 g/mol
- Key Differences: The pyridine ring in the target compound is replaced by a chlorophenyl group. Boiling Point: Not reported; however, the chlorophenyl group may increase hydrophobicity compared to the pyridinyl analog .
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic Acid Methyl Ester
- Molecular Formula: C₁₀H₉NO₂S
- Molar Mass : 223.25 g/mol
- Key Differences :
- The 6-chloropyridinyl group is replaced by a thiophene ring.
- Sulfur in thiophene contributes to π-electron delocalization, altering electronic properties compared to the nitrogen-containing pyridine.
- Boiling Point : 315.1°C (higher than the target compound, likely due to increased molecular symmetry) .
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (Compound 255)
- Molecular Formula : C₁₄H₁₃F₂N₂O₂
- Molar Mass : 293.2 g/mol (via ESIMS)
- Key Differences: Incorporates a difluoromethyl group on the pyridine ring and a cyclopropane bridge. Fluorine atoms enhance metabolic stability and lipophilicity compared to chlorine. The carboxylic acid group (vs.
Nitenpyram Intermediate Metabolites
- Example : N-((6-Chloropyridin-3-yl)methyl)ethanamine
- Structural Context: Shares the 6-chloropyridin-3-yl moiety but lacks the pyrrole-carboxylic ester scaffold.
Comparative Analysis Table
Key Research Findings
- Biological Relevance : Methyl ester derivatives are commonly used as prodrugs to improve bioavailability. The target compound’s ester group may facilitate hydrolysis to active carboxylic acid metabolites in vivo .
- Synthetic Flexibility : Similar compounds (e.g., compound 255) are synthesized via N-alkylation or cyclopropanation, suggesting shared methodologies for functionalizing the pyrrole core .
Biological Activity
Overview
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS: 188524-68-7) is a pyrrole derivative with potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structural features, including a chloropyridinyl substituent, contribute to its reactivity and biological interactions.
The physicochemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClN2O2 |
| Molar Mass | 236.65 g/mol |
| Density | 1.343 ± 0.06 g/cm³ |
| Melting Point | 179-181 °C |
| Boiling Point | 476.7 ± 45.0 °C |
| pKa | 14.09 ± 0.50 |
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that certain synthesized pyrrole derivatives showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring structure . The compound's structure allows it to interact with microbial targets, potentially disrupting their function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In particular, studies have suggested that pyrrole derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of specific signaling pathways and induction of apoptosis . The presence of the chloropyridinyl group may enhance these effects by facilitating interactions with cellular targets.
The proposed mechanism of action involves the interaction of the chloropyridinyl moiety with specific enzymes or receptors within cells, potentially leading to inhibition or activation of critical biological processes. The pyrrole ring itself may participate in biochemical reactions that contribute to the overall activity of the compound.
Case Studies and Research Findings
-
Antimicrobial Activity Against Mycobacterium tuberculosis :
A study focused on structurally similar pyrrole derivatives revealed promising anti-tuberculosis activity (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL). These findings suggest that modifications in the pyrrole structure can significantly enhance biological potency against drug-resistant strains . -
Structure-Activity Relationship (SAR) :
Research into SAR has shown that substituents on the pyrrole ring can influence biological activity dramatically. For instance, compounds with larger substituents exhibited increased potency compared to those with smaller groups . This highlights the importance of molecular design in developing effective therapeutic agents. -
Comparison with Other Pyrrole Derivatives :
Similar compounds such as 4-(6-Bromopyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester and 4-(6-Fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester have been studied for comparative analysis. These studies indicate that halogen substitutions can alter pharmacological profiles significantly, affecting both efficacy and toxicity .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reaction Type | Conditions | Key Intermediates |
|---|---|---|---|
| 1 | Oxime formation | Hydroxylamine HCl, reflux | Oxime [2] |
| 2 | Michael addition | Methyl propiolate, RT | O-vinyl oxime |
| 3 | Cyclization | Microwave irradiation, 100–120°C | Pyrrole ester [3] |
| 4 | Alkylation | NaH, 4-methylbenzyl chloride | N-alkylated pyrrole [4] |
| 5 | Saponification | NaOH/EtOH | Carboxylic acid [5] |
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : NMR (DMSO-) is critical for confirming pyrrole ring protons (δ 6.75–7.81 ppm) and substituents (e.g., chloropyridinyl δ 8.64 ppm) .
- HPLC/LCMS : Retention times (e.g., 0.89 minutes) and mass spectra (e.g., m/z 604 [M+H]) validate purity and molecular weight .
- Elemental Analysis : Confirms empirical formula (CHClNO) and molecular weight (222.63 g/mol) .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
- Microwave-Assisted Cyclization : Reduces reaction time (30–60 minutes) and improves regioselectivity compared to conventional heating .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for chloropyridinyl moieties, achieving ~40% yield in Suzuki-Miyaura reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates during alkylation .
Key Variables:
- Temperature control during cyclization (100–120°C prevents side reactions).
- Catalyst loading (1–5 mol% Pd for cost-effectiveness).
Advanced: What strategies address contradictions in reported biological activities of related pyrrole derivatives?
Methodological Answer:
- Biological Assay Standardization : Discrepancies in anti-proliferative activity (e.g., IC variability) may arise from cell line specificity (e.g., prostate vs. breast cancer models) .
- Receptor Binding Studies : Use computational docking (e.g., CB2 receptor models) to rationalize SAR differences. For example, electron-withdrawing groups (Cl, CF) enhance binding affinity .
- Metabolic Stability Testing : Differences in esterase-mediated hydrolysis (methyl vs. ethyl esters) impact in vivo efficacy .
Advanced: How does molecular docking inform the design of derivatives targeting specific receptors?
Methodological Answer:
- Target Selection : Prioritize receptors like CB2 or enzymes (e.g., mTOR) based on structural homology with known ligands .
- Docking Workflow :
- Prepare ligand libraries (e.g., chloropyridinyl-pyrrole derivatives).
- Generate receptor grids (e.g., AutoDock Vina).
- Score binding poses using force fields (AMBER, CHARMM).
- Validation : Compare docking-predicted affinities with experimental IC values (e.g., correlation for mTOR inhibitors) .
Example : Derivatives with 6-chloropyridinyl groups showed higher CB2 binding due to halogen bonding with Tyr .
Basic: What are the physicochemical properties of this compound under standard conditions?
Methodological Answer:
Q. Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.63 g/mol | |
| CAS Number | 1026577-36-5 | |
| Flash Point | 144.3±27.9°C |
Advanced: What catalytic systems are effective in cross-coupling reactions involving the chloropyridinyl moiety?
Methodological Answer:
- Suzuki-Miyaura Coupling : Pd(PPh) (5 mol%) with KCO in DMF/HO achieves 40% yield for biaryl formation .
- Buchwald-Hartwig Amination : Pd(dba)/XPhos catalyzes C-N coupling (e.g., with cyclopropylamine) .
- Challenges : Chloropyridinyl’s electron-deficient nature requires mild bases (NaHCO) to avoid dehalogenation .
Q. Optimization Tips :
- Pre-dry solvents to prevent catalyst poisoning.
- Use microwave irradiation (80–100°C) for faster reaction kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
